(-)-Pisatin

Description

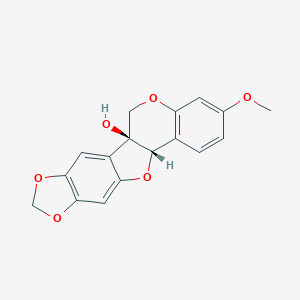

Structure

3D Structure

Properties

IUPAC Name |

(1S,12S)-16-methoxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6/c1-19-9-2-3-10-12(4-9)20-7-17(18)11-5-14-15(22-8-21-14)6-13(11)23-16(10)17/h2-6,16,18H,7-8H2,1H3/t16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMRDTLRSDRUSU-DLBZAZTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3C(CO2)(C4=CC5=C(C=C4O3)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)[C@H]3[C@@](CO2)(C4=CC5=C(C=C4O3)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10942240 | |

| Record name | 3-Methoxy-6H,9H-[1,3]dioxolo[5,6][1]benzofuro[3,2-c][1]benzopyran-6a(12aH)-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10942240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3187-47-1, 20186-22-5 | |

| Record name | rel-(6aR,12aR)-3-Methoxy-6H-[1,3]dioxolo[5,6]benzofuro[3,2-c][1]benzopyran-6a(12aH)-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3187-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pisatin, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003187471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pisatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020186225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxy-6H,9H-[1,3]dioxolo[5,6][1]benzofuro[3,2-c][1]benzopyran-6a(12aH)-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10942240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PISATIN, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/498E2M1IW2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PISATIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4PE9U3RE5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Biosynthesis of + Pisatin

Upstream Phenylpropanoid Pathway Precursors

The construction of the core carbon skeleton of (+)-pisatin begins with primary metabolites that enter the widespread phenylpropanoid pathway.

The biosynthetic journey to (+)-pisatin commences with the aromatic amino acid L-phenylalanine. wikipedia.orgfrontiersin.org The first committed step of the general phenylpropanoid pathway is the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to yield trans-cinnamic acid. frontiersin.orgclockss.orgunc.edu Following this, a series of enzymatic modifications occur. Trans-cinnamic acid is hydroxylated by cinnamic acid 4-hydroxylase (C4H) to form 4-coumarate (p-coumaric acid). wikipedia.orgfrontiersin.orgunc.edu This intermediate is then activated by 4-coumarate:CoA ligase (4CL) , which attaches a coenzyme A molecule to produce 4-coumaroyl-CoA, a central precursor for various downstream branches, including flavonoid biosynthesis. wikipedia.orgfrontiersin.org

The activated 4-coumaroyl-CoA molecule enters the flavonoid biosynthesis pathway. The enzyme chalcone (B49325) synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone intermediate. frontiersin.orgcore.ac.uk This chalcone is then cyclized by chalcone isomerase (CHI) to produce a flavanone (B1672756), such as naringenin (B18129) or liquiritigenin. frontiersin.orgresearchgate.net

From these general flavonoid precursors, the pathway branches specifically towards isoflavonoids. This involves an aryl migration catalyzed by isoflavone (B191592) synthase (IFS) . The pathway to pisatin (B192138) proceeds through a series of isoflavone intermediates, including formononetin, which is hydroxylated by isoflavone 3′-hydroxylase (I3′H) to form calycosin. frontiersin.org Calycosin is subsequently converted to pseudobaptigenin. frontiersin.org The next key intermediate is 7,2′-dihydroxy-4′,5′-methylenedioxyisoflavone (DMD) , formed by the action of isoflavone 2′-hydroxylase (I2′H) . frontiersin.orgapsnet.org DMD is the direct achiral substrate for the first stereospecific step in the pisatin pathway. apsnet.org

| Precursor Compound | Description |

| L-Phenylalanine | An aromatic amino acid that serves as the initial building block. wikipedia.org |

| trans-Cinnamic Acid | Formed from L-phenylalanine via deamination by PAL. unc.edu |

| 4-Coumaroyl-CoA | An activated intermediate that is a key entry point into flavonoid synthesis. frontiersin.org |

| Liquiritigenin | A flavanone intermediate formed by the action of CHS and CHI. researchgate.net |

| 7,2′-dihydroxy-4′,5′-methylenedioxyisoflavone (DMD) | The direct achiral precursor to the first chiral intermediate in the pathway. frontiersin.orgapsnet.org |

L-Phenylalanine and Cinnamate Derivatives

Key Enzymatic Steps and Chiral Intermediates

The latter stages of (+)-pisatin biosynthesis are characterized by a series of enzymatic reactions that introduce and then invert stereochemistry, a remarkable feature of this pathway.

The first chiral center in the biosynthesis of pisatin is introduced by the enzyme Isoflavone Reductase (IFR) . apsnet.orguniprot.org This NADPH-dependent enzyme catalyzes the reduction of the achiral isoflavone, 7,2′-dihydroxy-4′,5′-methylenedioxyisoflavone (DMD), at the C-2 and C-3 positions of the heterocyclic ring. researchgate.netapsnet.org This reaction specifically produces the (3R)-isoflavanone known as (-)-sophorol (B1260885) . frontiersin.orgapsnet.org The IFR from pea is notable because it generates an intermediate with a stereochemistry opposite to that of the final (+)-pisatin product. nih.govapsnet.org The expression of the Ifr gene and the activity of the enzyme are inducible by pathogens or elicitors like copper chloride. osti.govresearchgate.netnih.gov

Following the formation of (-)-sophorol, a second chiral carbon is established by the enzyme Sophorol (B1235898) Reductase (SOR) , which is also referred to as 2′-hydroxyisoflavanone 4-reductase. frontiersin.orgresearchgate.net SOR catalyzes the NADPH-dependent reduction of the carbonyl group at C-4 of (-)-sophorol. nih.gov The product of this reaction is (-)-7,2'-dihydroxy-4',5'-methylenedioxyisoflavanol [(-)-DMDI] , specifically the cis-(−)-DMDI isomer. frontiersin.org Like IFR, SOR prefers the (-) enantiomer of its substrate and its expression is co-regulated with other enzymes in the pathway. researchgate.netnih.govresearchgate.net Genetic studies using RNA interference (RNAi) to silence the SOR gene resulted in decreased pisatin accumulation and the buildup of (-)-sophorol, confirming the essential role of this step. frontiersin.orgebi.ac.ukresearchgate.net

The conversion from the (-) stereochemical series to the (+) series is a critical juncture in the pathway. Evidence points to the formation of an achiral intermediate as the mechanism for this stereochemical inversion. oup.comnih.gov The enzyme isoflav-3-ene synthase (I3S) catalyzes the dehydration of (-)-DMDI to form the achiral 7,2'-dihydroxy-4',5'-methylenedioxyisoflav-3-ene . frontiersin.orgresearchgate.netnih.gov This isoflav-3-ene intermediate lacks the chiral centers at C-3 and C-4 present in its precursor, (-)-DMDI. oup.com The formation of this achiral intermediate is believed to be the pivotal step that allows the pathway to pivot towards the synthesis of the (+)-pterocarpan skeleton, although the subsequent enzymes that re-establish the final (+) stereochemistry of pisatin are not yet fully elucidated. researchgate.netoup.com

| Enzyme | Substrate | Product | Description |

| Isoflavone Reductase (IFR) | 7,2′-dihydroxy-4′,5′-methylenedioxyisoflavone (DMD) | (-)-Sophorol | Introduces the first chiral center, creating a (3R)-isoflavanone. apsnet.orguniprot.org |

| Sophorol Reductase (SOR) | (-)-Sophorol | (-)-DMDI | Establishes a second chiral carbon, forming a cis-isoflavanol. frontiersin.orgresearchgate.net |

| Isoflav-3-ene Synthase (I3S) | (-)-DMDI | 7,2'-dihydroxy-4',5'-methylenedioxyisoflav-3-ene | Creates an achiral isoflav-3-ene intermediate, facilitating stereochemical inversion. frontiersin.orgresearchgate.net |

Conversion to (+)-Maackiain and (+)-6a-Hydroxymaackiain

The biosynthesis of (+)-pisatin involves the conversion of earlier isoflavonoid (B1168493) precursors into the pterocarpan (B192222) skeleton. A key intermediate in this pathway is (+)-maackiain. wikipedia.org Although some research suggests the involvement of intermediates with an opposite stereochemistry, such as (-)-sophorol and (-)-maackiain, the direct precursor to the final hydroxylation step is (+)-maackiain. nih.govresearchgate.net

Precursor feeding studies have strongly indicated that the penultimate step in the biosynthesis of (+)-pisatin is the 6a-hydroxylation of (+)-maackiain to form (+)-6a-hydroxymaackiain. nih.govnih.govbiocrick.com This hydroxylation reaction is a critical step that sets the stage for the final methylation. While fungi like Nectria haematococca can also hydroxylate maackiain (B7765809) at the 6a position as a detoxification mechanism, the stereochemistry of the fungal substrate is typically (-)-maackiain. nih.govnih.gov In pea, the focus is on the (+) enantiomer. The conversion proceeds as follows:

Reaction: (+)-Maackiain → (+)-6a-Hydroxymaackiain

This reaction introduces a hydroxyl group at the 6a position of the pterocarpan structure, a modification essential for the subsequent enzymatic action that yields pisatin. wikipedia.org

Terminal Methylation by (+)6a-Hydroxymaackiain 3-O-Methyltransferase (HMM)

The final step in the biosynthesis of (+)-pisatin is the methylation of the 3-hydroxyl group of (+)-6a-hydroxymaackiain. nih.govapsnet.orgnih.gov This reaction is catalyzed by the S-adenosyl-L-methionine-dependent enzyme, (+)-6a-hydroxymaackiain 3-O-methyltransferase (HMM). nih.govresearchgate.net

Reaction: (+)-6a-hydroxymaackiain + S-adenosyl-L-methionine → (+)-Pisatin + S-adenosyl-L-homocysteine

| Enzyme | Substrate | Product | Cofactor |

| (+)6a-Hydroxymaackiain 3-O-Methyltransferase (HMM) | (+)-6a-Hydroxymaackiain | (+)-Pisatin | S-adenosyl-L-methionine |

Role of Oxygenases in Hydroxylation Steps

The origin of the oxygen atom for the 6a-hydroxyl group in (+)-6a-hydroxymaackiain has been a subject of detailed investigation. Typically, hydroxylation reactions in secondary metabolism are catalyzed by oxygenases, which incorporate an oxygen atom from molecular oxygen (O₂). However, studies using ¹⁸O labeling have revealed a different mechanism in pisatin biosynthesis. nih.govnih.gov

When pea pods were supplied with ¹⁸O₂, the resulting pisatin did not show incorporation of the heavy isotope at the 6a-hydroxyl position. nih.govnih.govoup.com Conversely, when the experiment was conducted in the presence of H₂¹⁸O, the ¹⁸O label was found in the 6a-hydroxyl group of pisatin. nih.govnih.govbiocrick.com This crucial finding indicates that the oxygen atom for this hydroxylation step is derived from water, not from molecular oxygen. nih.govnih.govoup.com Therefore, the enzyme responsible for the 6a-hydroxylation of (+)-maackiain is not a conventional oxygenase. nih.govnih.gov The exact mechanism and the enzyme catalyzing this unusual hydration or hydroxylation reaction remain to be fully elucidated. nih.govbiocrick.com

| Oxygen Source | Incorporation into 6a-hydroxyl of Pisatin | Conclusion |

| Molecular Oxygen (O₂) | No | The hydroxylation is not catalyzed by a typical oxygenase. nih.govnih.gov |

| Water (H₂O) | Yes | The oxygen atom is derived from water. nih.govnih.gov |

Hydroxyisoflavanone-4'-O-Methyltransferase (HI4'OMT) Contributions

Hydroxyisoflavanone-4'-O-methyltransferase (HI4'OMT) is another key methyltransferase in the isoflavonoid pathway. nih.gov It catalyzes the methylation of 2,7,4'-trihydroxyisoflavanone (B1247573), an earlier step in the biosynthesis of many isoflavonoids. nih.govnih.gov Interestingly, the HMM enzymes in pea show a high degree of amino acid sequence similarity to HI4'OMT. nih.gov

This has led to the hypothesis that the gene for HMM evolved from a gene duplication of HI4'OMT. nih.gov As mentioned, pea possesses two HMM genes, HMM1 and HMM2. Comparative studies of their catalytic activities have shown that HMM1 has a higher efficiency for methylating 2,7,4'-trihydroxyisoflavanone (the HI4'OMT substrate) than for (+)-6a-hydroxymaackiain. nih.gov In contrast, HMM2 is significantly more efficient at methylating (+)-6a-hydroxymaackiain to produce pisatin. nih.gov

These findings suggest a functional divergence between the two enzymes. It is proposed that HMM1 actually functions as the pea HI4'OMT, playing a role earlier in the pathway, while HMM2 is the specialized enzyme that evolved to efficiently catalyze the terminal step of (+)-pisatin biosynthesis. nih.govebi.ac.uk Further supporting this, silencing the HMM genes in pea hairy roots leads to the accumulation of 2,7,4'-trihydroxyisoflavanone, the substrate for HI4'OMT, rather than (+)-6a-hydroxymaackiain. nih.govebi.ac.uk This highlights the dual but distinct roles of these highly similar O-methyltransferases in the production of (+)-pisatin. nih.gov

| Enzyme | Primary Substrate | Catalytic Efficiency (Relative Vmax/Km) | Proposed Function in Pea |

| HI4'OMT (Licorice) | 2,7,4'-trihydroxyisoflavanone | 20-fold higher for 2,7,4'-trihydroxyisoflavanone vs (+)-6a-hydroxymaackiain nih.gov | General isoflavonoid biosynthesis nih.gov |

| HMM1 (Pea) | 2,7,4'-trihydroxyisoflavanone | 4-fold higher for 2,7,4'-trihydroxyisoflavanone vs (+)-6a-hydroxymaackiain nih.gov | Functions as HI4'OMT nih.govebi.ac.uk |

| HMM2 (Pea) | (+)-6a-hydroxymaackiain | 67-fold higher for (+)-6a-hydroxymaackiain vs 2,7,4'-trihydroxyisoflavanone nih.gov | Terminal step of (+)-pisatin biosynthesis nih.gov |

Genetic and Biochemical Regulation of Pisatin Biosynthesis

Gene Induction by Biotic and Abiotic Elicitors

The accumulation of pisatin (B192138) is preceded by the transcriptional activation of genes encoding enzymes of the phenylpropanoid and isoflavonoid (B1168493) pathways. This induction can be triggered by a wide array of both biotic and abiotic elicitors.

Phenylalanine ammonia-lyase (PAL) is the first and a key regulatory enzyme in the phenylpropanoid pathway, which provides the precursors for a vast array of secondary metabolites, including pisatin. researchgate.net The expression of PAL genes is rapidly induced upon perception of elicitor signals.

Biotic elicitors, such as components from fungal cell walls or fungal spore germination fluids, are potent inducers of PAL gene expression. For instance, treatment of pea epicotyl tissues with an elicitor from the pea pathogen Mycosphaerella pinodes leads to the activation of PAL gene transcription. nih.gov Similarly, both pathogenic (Fusarium solani f. sp. pisi) and non-pathogenic (Fusarium solani f. sp. phaseoli) fungi can stimulate PAL activity in pea tissue. apsnet.org Oligogalacturonides (OGs), which are plant cell wall fragments, also act as elicitors, with non-acetylated OGs (OGs − Ac) significantly upregulating PAL gene expression in pea roots. mdpi.com

Abiotic elicitors also play a crucial role in inducing PAL expression. For example, heavy metals like lead (Pb) can induce the biosynthesis of pisatin, which is linked to the activation of the salicylic (B10762653) acid (SA) and abscisic acid (ABA) signaling pathways. nih.gov Other abiotic stressors, such as UV light and chemical agents like ethylenediaminetetraacetic acid (EDTA), have also been shown to induce PAL activity and pisatin accumulation. nih.govmdpi.com In pea cell suspension cultures, PAL activity increases rapidly and transiently upon treatment with a fungal elicitor. core.ac.uk

| Elicitor | Plant Tissue/System | Observed Effect on PAL | Reference |

|---|---|---|---|

| Fungal Elicitor (Mycosphaerella pinodes) | Pea Epicotyl | Activation of PAL gene transcription | nih.gov |

| Fusarium solani | Pea Pod Tissue | Increased PAL enzyme activity | apsnet.org |

| Oligogalacturonides (OGs − Ac) | Pea Roots | Significant upregulation of PAL gene expression | mdpi.com |

| Lead (Pb) | Pea Seedlings | Induction of pisatin biosynthesis via SA and ABA pathways | nih.gov |

| EDTA | Pea Endocarp | Induction of PAL and other defense genes | mdpi.com |

Chalcone (B49325) synthase (CHS) is another crucial enzyme in the flavonoid/isoflavonoid pathway, catalyzing a key step that leads to the synthesis of the precursors for pisatin. researchgate.net The expression of CHS genes is often coordinately regulated with PAL genes in response to elicitors. apsnet.org

The fungal elicitor from Mycosphaerella pinodes that activates PAL gene expression also activates the transcription of CHS genes in pea epicotyls. nih.gov Treatment with this elicitor leads to a rapid accumulation of CHS mRNA within an hour. apsnet.org In pea, CHS is encoded by a multigene family, and different members are expressed in different tissues and respond to different signals. researchgate.net For example, in root tissue, CHS genes are induced by copper chloride (CuCl2), an abiotic elicitor. researchgate.net

Furthermore, studies using oligogalacturonides have shown that non-acetylated OGs can significantly upregulate CHS gene expression in pea roots, contributing to the plant's defense response. mdpi.com The coordinate induction of PAL and CHS gene expression suggests a common regulatory mechanism for the early steps of the pisatin biosynthetic pathway. apsnet.org

| Elicitor | Plant Tissue/System | Observed Effect on CHS | Reference |

|---|---|---|---|

| Fungal Elicitor (Mycosphaerella pinodes) | Pea Epicotyl | Activation of CHS gene transcription; accumulation of CHS mRNA | nih.govapsnet.org |

| Copper Chloride (CuCl2) | Pea Roots | Induction of CHS gene expression | researchgate.net |

| Oligogalacturonides (OGs − Ac) | Pea Roots | Significant upregulation of CHS gene expression | mdpi.com |

Isoflavone (B191592) synthase (IFS) is a key enzyme that catalyzes the first committed step in isoflavonoid biosynthesis, directing intermediates from the general flavonoid pathway towards the production of compounds like pisatin. frontiersin.orgoup.com The expression of the IFS gene is a critical control point in the regulation of pisatin synthesis.

In pea, the IFS gene, designated as CYP93C18, is upregulated in response to elicitors. For example, application of Bruchin B, an insect-derived elicitor, to pea pods leads to an increased expression of CYP93C18 and a subsequent increase in pisatin levels. oup.com Abiotic elicitors, such as lead (Pb), have also been shown to significantly induce the expression of the IFS gene in pea seedlings. researchgate.net The induction of IFS expression is a clear indicator of the activation of the isoflavonoid-specific branch of the defense response. The upregulation of IFS, along with other pathway genes, highlights the coordinated genetic response to perceived threats. researchgate.net

The later steps of pisatin biosynthesis are catalyzed by a series of enzymes, including isoflavone reductase (IFR), sophorol (B1235898) reductase (SOR), and 6a-hydroxymaackiain (B600481) 3-O-methyltransferase (HMM). The genes encoding these enzymes are also transcriptionally regulated by elicitors.

Isoflavone Reductase (IFR): IFR catalyzes an intermediate step in the pathway. apsnet.org The IFR gene is induced in pea roots by non-acetylated oligogalacturonides. mdpi.com Studies have shown that the expression of the IFR gene is detected in infected pea tissue concurrently with the expression of genes from the pathogen that detoxify pisatin, suggesting a tightly coordinated host-pathogen interaction. nih.gov

Sophorol Reductase (SOR): SOR is involved in the reduction of (-)-sophorol (B1260885) to an intermediate in the pisatin pathway. researchgate.net The gene for SOR is transcriptionally co-regulated with IFR and HMM during pisatin biosynthesis. researchgate.netgrafiati.com RNA-mediated silencing of the SOR gene in pea hairy roots resulted in a decreased accumulation of pisatin, confirming its essential role in the pathway. frontiersin.org

6a-Hydroxymaackiain Methyltransferase (HMM): HMM catalyzes the final step in pisatin biosynthesis, the methylation of (+)-6a-hydroxymaackiain to form (+)-pisatin. researchgate.net The HMM gene is significantly induced in pea seedlings by abiotic elicitors like lead. researchgate.net The expression of IFR and SOR is proposed to function upstream of the HMM gene, indicating a sequential activation of the pathway genes. researchgate.netgrafiati.com Silencing the HMM gene in pea hairy roots led to a significant reduction in pisatin production, further establishing its critical role. apsnet.org

The induction of pisatin biosynthesis is part of a broader defense response that involves the activation of a suite of defense-related genes. These include genes encoding pathogenesis-related (PR) proteins and defensins.

Elicitors like EDTA can induce the expression of a range of PR genes in pea, including those encoding for a defensin (B1577277) (DRR230), a PR10 protein (DRR49), and PR1b, in addition to inducing pisatin. mdpi.comresearchgate.net The products of these genes, often referred to as PR proteins, have various antimicrobial functions. mdpi.com For example, the DRR206 gene, which is associated with the production of lignans, another class of defense compounds, is also induced alongside pisatin biosynthetic genes. mdpi.commdpi.com The activation of these general defense genes indicates a multi-pronged strategy by the plant to fend off pathogens. The upregulation of genes involved in antifungal defensins and lignans, in conjunction with the phytoalexin pisatin pathway, contributes to a robust and synergistic defense mechanism. mdpi.com

Regulation of IFR, SOR, and HMM Genes

Elicitor-Mediated Signaling Pathways

The transcriptional activation of pisatin biosynthetic genes and other defense genes is mediated by complex intracellular signaling pathways. These pathways are initiated by the perception of elicitor molecules at the cell surface, which triggers a cascade of downstream events.

Key signaling molecules such as salicylic acid (SA) and jasmonic acid (JA) are involved in regulating these defense responses. For instance, the induction of pisatin biosynthesis in pea seedlings by lead has been linked to the elicitor-mediated increases in the SA and abscisic acid (ABA) pathways. nih.gov The phosphoinositide (PI) signaling pathway also plays a role. Elicitor treatment of pea tissues can lead to the rapid phosphorylation of phosphatidylinositols and the subsequent production of inositol (B14025) trisphosphate (IP3), which is required for pisatin accumulation. conicet.gov.arndl.go.jp

These signaling cascades ultimately lead to the activation of transcription factors, which are proteins that bind to specific DNA sequences in the promoter regions of defense genes, thereby switching on their expression. scispace.com The generation of these intracellular signals ensures a rapid and coordinated activation of the entire defense arsenal, including the enzymes required for pisatin biosynthesis. scispace.com The interplay between different signaling pathways allows the plant to fine-tune its defense response based on the specific nature of the elicitor.

Involvement of Salicylic Acid (SA) Pathway

Salicylic acid (SA), a crucial plant hormone in defense signaling, plays a significant role in the induction of pisatin. nih.gov Exogenous application of SA to pea plants can trigger the synthesis of pisatin. researchgate.nettandfonline.com Studies have shown that treatment with 5 mM SA leads to an increase in pisatin content in susceptible pea plants. researchgate.net This induction is associated with a rise in the activity of phenylalanine ammonia-lyase (PAL), a key enzyme in the phenylpropanoid pathway from which pisatin is derived. nih.govresearchgate.net The SA signaling pathway can be activated by various elicitors, and its involvement underscores the integration of pisatin biosynthesis into the broader plant defense network known as systemic acquired resistance (SAR). researchgate.netfrontiersin.org Research indicates that SA-induced defense responses can be linked to alterations in the host's nuclear DNA, suggesting a direct or indirect role for SA in modulating the gene expression required for pisatin production. researchgate.netfrontiersin.org

Reactive Oxygen Species (ROS) Signaling

Reactive Oxygen Species (ROS), such as hydrogen peroxide (H₂O₂), function as critical signaling molecules in plant defense. researchgate.net The perception of pathogen-derived elicitors often triggers a rapid generation of ROS, an event known as the oxidative burst. jordan.im This ROS signal is implicated in the induction of pisatin synthesis. For instance, the application of hydrogen peroxide to pea endocarp tissue can lead to increased levels of pisatin. researchgate.net Furthermore, SA-induced pisatin accumulation may be mediated through ROS, as SA treatment has been shown to cause a release of ROS in pea endocarps. frontiersin.org This burst of ROS can cause subtle DNA damage, which is thought to be a signal that activates the transcription of defense genes, including those responsible for pisatin biosynthesis. researchgate.netresearchgate.net The signaling cascade initiated by ROS is a fundamental part of the plant's response to both biotic and abiotic stress, linking environmental cues to the production of protective compounds like pisatin.

Priming Effects on Defense Responses

Defense priming is a physiological state where a plant, after an initial stimulus, exhibits a faster and stronger defense response upon subsequent challenge. The pisatin biosynthesis pathway is subject to this priming effect. mdpi.com Treatment of pea plants with elicitors like oligogalacturonides (OGs)—fragments released from the plant cell wall during pathogen attack—can prime the plant for enhanced defense. mdpi.comnih.gov These primed plants show a more robust induction of genes related to the pisatin pathway, as well as key defense signaling markers for SA and ROS, when later encountering a pathogen. mdpi.comnih.gov For example, after pre-treatment with OGs, the induction of the PAL enzyme in response to a pathogen is significantly higher than in non-treated plants. mdpi.com This priming allows the plant to mount a more efficient and timely defense, in which the rapid accumulation of pisatin plays a pivotal role.

Cellular and Subcellular Dynamics of Induction

The induction of pisatin biosynthesis is accompanied by profound changes within the pea cells, particularly at the level of gene transcription and chromatin structure. These responses can also vary depending on the specific tissue within the plant.

Changes in RNA Synthesis and Chromatin Template Activity

The induction of pisatin is fundamentally a process of de novo gene expression, requiring the transcription of biosynthetic enzyme genes. Elicitor treatment rapidly alters gene expression, with changes in messenger RNA (mRNA) specific for enzymes like phenylalanine ammonia-lyase detectable within hours. apsnet.org This transcriptional activation is linked to significant changes in the structure and activity of chromatin, the complex of DNA and proteins within the nucleus.

Studies using various chemical inducers, such as cadmium chloride and the polypeptide poly-L-lysine, have demonstrated that pisatin induction is accompanied by an increase in the template activity of chromatin. nih.govnih.govcapes.gov.br Chromatin isolated from induced pea pod tissue is transcribed more efficiently by RNA polymerase compared to chromatin from untreated tissue. nih.govnih.gov This induced chromatin also binds more of the DNA-intercalating dye actinomycin (B1170597) D, indicating a more open or accessible conformation. nih.govnih.gov

The process is sensitive to inhibitors of RNA and protein synthesis. The application of RNA synthesis inhibitors like actinomycin D or cordycepin (B1669437) can block the induction of pisatin if applied shortly after the elicitor. nih.govnih.govcapes.gov.br This suggests that a critical window of RNA synthesis is required to initiate the biosynthetic pathway. The observed changes in chromatin structure, such as unraveling and altered nuclear morphology, are believed to facilitate the access of transcriptional machinery to the defense genes required for pisatin synthesis. nih.govfrontiersin.org Some inducers, like EDTA, are thought to cause subtle DNA fragmentation, which may assist in altering chromatin structure to promote the transcription of these defense genes. chemfaces.commdpi.comnih.gov

| Inducer | Observed Cellular/Molecular Effect | Impact on Pisatin Synthesis | Reference |

| Poly-L-lysine | Increased chromatin template activity; increased RNA synthesis rate within 30 mins; ultrastructural changes in nuclei. | Induction | nih.govnih.gov |

| Cadmium Chloride | Increased rate of RNA synthesis; increased chromatin template activity and dye binding capacity. | Induction | capes.gov.br |

| Actinomycin D | Inhibition of RNA synthesis; unraveling of chromatin regions. | Inhibition of induction | nih.govcapes.gov.brfrontiersin.org |

| EDTA | Fragmentation of pea DNA; alteration in the size of pea nuclei. | Induction | mdpi.comnih.gov |

Response in Pea Organ-Specific Tissues (e.g., Pod Endocarp, Seedlings)

The ability to produce pisatin is present in various tissues of the pea plant, but the response can be particularly robust in specific organs, which have been used extensively as model systems.

Pea Pod Endocarp: The endocarp, the inner layer of the pea pod, is a highly responsive tissue for studying pisatin induction. chemfaces.commdpi.com This tissue can be readily exposed to elicitors and suppresses the growth of non-pathogenic fungi within hours by mounting a strong defense response that includes high levels of pisatin accumulation. chemfaces.commdpi.comnih.gov A wide array of chemical agents, including heavy metal ions (copper, mercury) and metabolic inhibitors, have been shown to be effective inducers of pisatin in the endocarp. publish.csiro.au The accumulation of pisatin in the endocarp is also a hallmark of the plant's response to inoculation with incompatible races of bacterial pathogens like Pseudomonas syringae pv. pisi, where it correlates with the intensity of the resistance reaction. apsnet.org

| Pea Tissue | Inducer/Stress | Key Research Finding | Reference |

| Pod Endocarp | Fusarium solani f. sp. phaseoli (non-pathogen) | Rapid induction of a non-host resistance response with pisatin production. | mdpi.com |

| Pod Endocarp | EDTA | Induces pisatin, cellular DNA damage, and defense-responsive genes. | mdpi.comnih.gov |

| Pod Endocarp | Pseudomonas syringae pv. pisi (incompatible races) | Pisatin accumulation is indicative of the intensity of the resistance response. | apsnet.org |

| Seedling (Foot Region) | Fusarium solani | High quantities of pisatin accumulate in response to fungal infestation in soil. | apsnet.org |

| Seedling (Leaves) | Erysiphe pisi (powdery mildew) | Pisatin first detected 2 days post-inoculation, then increased logarithmically. | apsnet.org |

| Seedlings | Copper Chloride (CuCl₂) | Induces the activity of enzymes catalyzing the terminal steps of pisatin biosynthesis. | nih.gov |

Ecological Role and Function in Plant Pathogen Interactions

Contribution to Plant Defense Against Fungal Pathogens

(-)-Pisatin plays a significant role in protecting plant tissues by inhibiting the growth and disrupting the life cycle of fungal pathogens. Its production is induced upon pathogen challenge, and it accumulates at the site of infection to combat the invading fungus. frontiersin.orgfrontiersin.org

Inhibition of Fungal Growth and Development

This compound exhibits broad antifungal activity, inhibiting the growth and development of a range of fungal pathogens. ontosight.ai Research has shown that pisatin (B192138) can significantly reduce the mycelial growth of various fungi. For instance, it markedly inhibits the growth of Aphanomyces euteiches, a pathogen of pea. apsnet.org However, the degree of inhibition can vary among different fungal species and even strains. Some fungi that are pathogenic to peas have developed tolerance to pisatin, while many non-pathogens are highly sensitive to it. apsnet.org

The antifungal properties of pisatin are concentration-dependent. publish.csiro.au While it is fungistatic at concentrations typically found in infected tissues, its effectiveness can be influenced by the bioassay conditions. apsnet.orgpublish.csiro.au

Disruption of Fungal Cellular Integrity (e.g., Plasma Membrane, Cytoplasmic Granulation)

The antifungal action of this compound involves the disruption of fungal cellular integrity. It has been observed to induce cytoplasmic granulation and disorganization of cellular contents in fungal cells. A key mechanism of its action is the rupture of the plasma membrane. oup.com This disruption leads to the efflux of cytoplasmic molecules and compromises the osmotic stability of the fungal cell, ultimately inhibiting its growth. oup.comnih.gov In studies with pea epidermal cells, pisatin treatment caused the plasma membrane to disappear gradually. oup.com This effect on the plasma membrane is a critical aspect of its fungitoxic activity.

Impact on Fungal Life Cycle Stages (e.g., Seed Germination, Germ Tube Elongation, Mycelial Growth)

This compound interferes with several stages of the fungal life cycle, thereby hindering the pathogen's ability to colonize the host plant. Its inhibitory effects have been documented on:

Spore Germination: Pisatin can inhibit the germination of fungal spores, which is the initial step of infection. researchgate.net However, in some cases, it has been observed to induce spore germination, suggesting a complex interaction that may depend on the fungal species and concentration of the phytoalexin. nih.gov

Germ Tube Elongation: Following germination, the elongation of the germ tube is crucial for the fungus to penetrate the host tissue. Pisatin has been shown to inhibit this process.

Mycelial Growth: The compound effectively reduces or completely inhibits the growth of fungal mycelium, the vegetative part of the fungus responsible for nutrient absorption and colonization of the host. unl.edu

Role in Non-Host Resistance Phenotypes

This compound is a key factor in the non-host resistance of peas. frontiersin.orgmdpi.com Non-host resistance is a durable and broad-spectrum form of immunity that protects a plant species from all genetic variants of a pathogen species that are pathogenic on other plant species. mdpi.com When pea plants are challenged by a non-pathogenic fungus, such as Fusarium solani f. sp. phaseoli (a pathogen of bean), they mount a rapid and robust defense response that includes the production of pisatin. mdpi.comnih.gov This response can completely suppress the growth of the challenging fungus within hours. mdpi.comnih.gov The production of pisatin in this context serves as an indicator of the activation of a comprehensive defense response involving numerous defense-related genes. mdpi.comnih.govchemfaces.com The rapid accumulation of pisatin, to which the non-pathogen is often sensitive, is a critical determinant in preventing infection. apsnet.org

Specificity in Plant-Pathogen Co-evolution

The interaction between this compound and fungal pathogens is a dynamic process shaped by co-evolution. mdpi.com The effectiveness of pisatin as a defense compound has driven some pathogens to evolve mechanisms to overcome its toxic effects. frontiersin.org

Interaction with Pathogenic Fungi (e.g., Nectria haematococca, Aphanomyces euteiches, Erysiphe pisi)

Nectria haematococca (anamorph: Fusarium solani): Pathogenic strains of Nectria haematococca that infect peas have evolved sophisticated mechanisms to tolerate pisatin. One primary strategy is the detoxification of pisatin through demethylation, converting it to the less toxic compound (+)-6a-hydroxymaackiain. frontiersin.org This detoxification is carried out by a specific cytochrome P450 enzyme known as pisatin demethylase (PDA), which is encoded by the PDA1 gene. frontiersin.orgasm.org The gene for PDA is often located on a supernumerary chromosome that is critical for the fungus's pathogenicity on pea. frontiersin.org In addition to detoxification, N. haematococca also employs an ATP-binding cassette (ABC) transporter, NhABC1, to efflux pisatin out of its cells, further enhancing its tolerance. apsnet.org The ability to rapidly demethylate and export pisatin is strongly correlated with the virulence of N. haematococca on pea. unl.eduapsnet.org

Aphanomyces euteiches : This oomycete pathogen, which causes severe root rot in peas, is notably sensitive to pisatin. apsnet.orgnih.gov Research has shown that pisatin inhibits both the mycelial growth and the production of oospores in A. euteiches. nih.gov In response to infection by this pathogen, pea root border cells increase their production of pisatin, suggesting a localized defense mechanism at the root tip. nih.govresearchgate.net The sensitivity of A. euteiches to pisatin highlights the importance of this phytoalexin in the pea's defense against this destructive pathogen.

Erysiphe pisi (powdery mildew): The interaction between pea and the powdery mildew fungus Erysiphe pisi demonstrates the role of both pisatin production and pathogen tolerance in determining the outcome of the interaction. apsnet.org When pea leaves are inoculated with the pathogenic E. pisi, pisatin is detected after a delay, and the fungus itself is relatively tolerant to the compound. apsnet.orgnih.gov In contrast, when inoculated with a non-pathogenic powdery mildew fungus, E. graminis hordei, pisatin is produced much more rapidly, and this fungus is highly sensitive to it. apsnet.org This suggests that the tolerance of E. pisi to pisatin is a key factor that allows it to successfully colonize pea tissues. apsnet.org Interestingly, high concentrations of pisatin accumulating in heavily infected leaves have been suggested to be the cause of wilting in the pea plant itself. oup.com

Interaction with Non-Pathogenic Fungi (e.g., Erysiphe graminis hordei)

The phytoalexin this compound, produced by the garden pea (Pisum sativum), plays a significant role in the plant's defense mechanisms, not only against pathogens but also in its interactions with non-pathogenic fungi. Research has consistently shown that fungi not pathogenic to peas are generally more sensitive to pisatin than those that can cause disease in the plant. scispace.com This differential sensitivity is a key factor in understanding the ecological role of pisatin in mediating plant-fungal encounters.

When pea leaves are inoculated with the non-pathogenic powdery mildew fungus, Erysiphe graminis hordei (now known as Blumeria graminis f.sp. hordei), which typically infects barley, pisatin production is induced. apsnet.org Notably, the induction of pisatin occurs much more rapidly in response to this non-pathogen compared to the pathogenic pea powdery mildew fungus, Erysiphe pisi. apsnet.org In one study, pisatin was detected as early as 15 hours after inoculation with E. graminis hordei, whereas it took two days to detect in response to E. pisi. apsnet.org

The high sensitivity of E. graminis hordei to pisatin is a crucial aspect of this interaction. Research has demonstrated that the concentration of pisatin required to inhibit the conidial germination of E. graminis hordei by 50% (ED50) is significantly lower than that for the pea pathogen E. pisi. apsnet.org This suggests that the rapid production of pisatin by the pea plant creates a toxic environment that effectively halts the development of the non-pathogenic fungus, leading to an unsuccessful infection attempt. apsnet.org

The interaction between pea and E. graminis hordei serves as a classic example of non-host resistance, where the plant recognizes the potential invader and mounts a swift and effective chemical defense. The rapid accumulation of pisatin at the site of attempted infection is believed to be a determining factor in preventing the fungus from establishing a parasitic relationship. apsnet.org

| Fungus | Pathogenicity to Pea | ED50 for Conidial Germination (µg/mL) | Reference |

| Erysiphe graminis hordei | Non-pathogenic | 40 | apsnet.org |

| Erysiphe pisi | Pathogenic | 530 | apsnet.org |

Fungal Detoxification and Virulence Mechanisms

Pisatin (B192138) Demethylase (PDA) Activity and Mechanism

Pisatin demethylase (PDA) is the central enzyme in the fungal detoxification of pisatin. Its mechanism involves a series of coordinated steps that ultimately render the phytoalexin less harmful to the fungus, allowing for successful infection of the host plant.

Enzymatic Removal of the 3-O-Methyl Group and Reduced Toxicity

The primary mechanism of pisatin detoxification by pathogenic fungi is the enzymatic removal of the 3-O-methyl group. wikipedia.orgwikiwand.com This demethylation is catalyzed by the enzyme pisatin demethylase (PDA). The resulting phenolic product is significantly less toxic to many microorganisms than the original pisatin molecule. nih.gov This reduction in toxicity is a key factor in the ability of fungi like Nectria haematococca to overcome the pea plant's chemical defenses. wikipedia.orgnih.gov

Identification as a Cytochrome P450 Monooxygenase

Pisatin demethylase has been identified as a cytochrome P450 monooxygenase. wikipedia.orgnih.govapsnet.org This classification is based on several key characteristics of the enzymatic reaction. The enzyme is found in the microsomal fraction of the fungus and its activity is inhibited by classical cytochrome P450 inhibitors such as carbon monoxide and SKF 525-A. nih.gov Furthermore, the inhibition by carbon monoxide can be reversed by light at a wavelength of 450 nm, a hallmark of cytochrome P450 enzymes. nih.gov The gene encoding pisatin demethylase, designated as PDA, has been cloned and its sequence confirmed its identity as a member of the cytochrome P450 superfamily, defining a new family, CYP57. apsnet.orgasm.org

Substrate Specificity and Kinetic Parameters of PDA

Pisatin demethylase exhibits a high degree of substrate specificity, with a strong preference for (+)pisatin. biocrick.comresearchgate.net Studies on the enzyme from Nectria haematococca have revealed a low apparent Michaelis constant (Km) for (+)pisatin, typically less than 5 µM, indicating a high affinity for its substrate. nih.govnih.gov The enzyme from other pea pathogens, such as Ascochyta pisi, Mycosphaerella pinodes, and Phoma pinodella, also show a low Km for pisatin, suggesting a specialized role in detoxifying this particular phytoalexin. biocrick.comresearchgate.net While some demethylases can show broad substrate specificity, the high affinity of various fungal PDAs for pisatin suggests they have evolved specifically to overcome the defenses of their common host. researchgate.netbiorxiv.org

Table 1: Kinetic Parameters of Pisatin Demethylase (PDA) and a Related O-Methyltransferase

| Enzyme | Substrate | Apparent Km (µM) | Apparent Vmax (nmol·mg protein-1·min-1) | Source |

|---|---|---|---|---|

| Pisatin Demethylase (N. haematococca) | (+)Pisatin | < 5 | Not specified | nih.gov |

| Pisatin Demethylase (N. haematococca PDA1 & PDA6-1) | (+)Pisatin | < 0.25 | Not specified | nih.gov |

| Hydroxyisoflavanone 4'-O-methyltransferase (HI4'OMT) | 2,7,4'-trihydroxyisoflavanone (B1247573) | 73.3 ± 20.2 | 35.9 ± 4.0 | nih.gov |

| Hydroxyisoflavanone 4'-O-methyltransferase (HI4'OMT) | 6a-hydroxymaackiain (B600481) | 62.1 ± 25 | 17.9 ± 2.8 | nih.gov |

| Hydroxyisoflavanone 4'-O-methyltransferase (HI4'OMT) | S-adenosyl-l-methionine | 99.8 ± 32.4 | 23.9 ± 3.0 | nih.gov |

Role of NADPH and Oxygen in Demethylation

The demethylation of pisatin is a monooxygenase reaction that requires both NADPH and molecular oxygen. nih.gov NADPH acts as the electron donor for the reaction, providing the reducing equivalents necessary for the cytochrome P450 catalytic cycle. nih.govapsnet.org The reaction is strictly dependent on NADPH, which cannot be substituted by other cofactors. nih.gov However, the presence of NADH can enhance the rate of demethylation when NADPH is also available. nih.gov Oxygen is incorporated into the substrate, with studies showing that oxygen uptake by the enzyme is stimulated by the addition of pisatin in an approximately equimolar ratio. nih.gov

Products of Pisatin Demethylation

The enzymatic demethylation of (-)-pisatin results in the formation of two primary products. The main product is the less toxic phenolic compound, (+)-6a-hydroxymaackiain (6a-HMK). apsnet.orgfrontiersin.orgcdnsciencepub.com The reaction also yields formaldehyde (B43269) as a byproduct of the removal of the methyl group. nih.gov In some instances, the demethylated product, 6a-HMK, can be further metabolized by the fungus. apsnet.org For example, one transformant of Aspergillus nidulans expressing the PDA gene was observed to transiently accumulate the demethylation product, which was then further degraded to a compound tentatively identified as 3,7,2'-trihydroxy-4',5'-methylenedioxy isoflavan. apsnet.org

Genetic Basis of Fungal Resistance

The ability of fungi to resist the toxic effects of pisatin is genetically determined and directly linked to their virulence on pea. The presence and expression level of genes encoding pisatin demethylase are key determinants of a fungus's pathogenic potential.

Fungal resistance to pisatin is primarily conferred by the presence of PDA genes, which encode the pisatin demethylase enzyme. nih.govresearchgate.net In Nectria haematococca, several PDA genes have been identified, and their expression levels correlate with the degree of virulence. nih.govmicrobiologyresearch.org Isolates with high levels of PDA activity (PdaH) are typically highly virulent on pea, while those with low (PdaL) or no activity (Pda-) are less virulent or non-pathogenic. nih.govasm.org

Genetic analyses have revealed the existence of multiple, non-allelic genes for pisatin demethylation in N. haematococca. microbiologyresearch.orgmicrobiologyresearch.org For instance, one study identified three distinct loci (pda-1, pda-2, and pda-3) controlling the PDA phenotype. microbiologyresearch.org The gene conferring high PDA activity was located at the pda-1 locus. microbiologyresearch.org In many virulent strains of N. haematococca, the PDA gene is part of a "pea pathogenicity" (PEP) gene cluster located on a dispensable supernumerary chromosome. frontiersin.orgnih.gov The presence of PDA genes is not limited to N. haematococca; homologous genes have been found in other pea pathogens like Fusarium oxysporum f. sp. pisi. unl.eduapsnet.org The high sequence similarity of PDA genes across different fungal species, despite their evolutionary distance, suggests that horizontal gene transfer may have played a role in the dissemination of this important virulence factor. nih.govapsnet.org Transformation-mediated disruption of the PDA gene in virulent fungi has been shown to reduce their virulence on pea, providing direct evidence for the crucial role of pisatin detoxification in pathogenesis. apsnet.orgapsnet.org

Regulatory Signals Influencing PDA1 Gene Expression

Alternative Fungal Strategies for Phytoalexin Tolerance

While enzymatic detoxification is a primary strategy, fungi employ other mechanisms to tolerate phytoalexins. These alternative strategies can act in concert with detoxification to provide a robust defense against plant chemical warfare.

Fungi can actively pump toxic compounds out of their cells using membrane-bound transporters. researchgate.netmdpi.com This efflux mechanism prevents the accumulation of phytoalexins to toxic concentrations within the fungal hyphae. researchgate.net In Nectria haematococca, an ATP-binding cassette (ABC) transporter, designated NhABC1, has been identified that plays a significant role in pisatin tolerance. nih.gov

The expression of NhABC1 is rapidly induced by pisatin, and the transporter is capable of conferring tolerance to other phytoalexins as well, such as rishitin (B106575) from potato. nih.gov Mutations in both the PDA1 gene and the NhABC1 gene render the fungus highly sensitive to pisatin and essentially non-pathogenic on pea, demonstrating that these two mechanisms work together to provide a high level of tolerance and virulence. nih.gov It has been proposed that the efflux of pisatin by NhABC1 may alleviate the repression of the cytochrome P450 system, allowing for a two-pronged approach to pisatin tolerance. nih.gov

Besides demethylation, other metabolic transformations of this compound by fungi have been observed, although they are less common. Some fungi are capable of metabolizing pisatin through pathways other than the initial demethylation step. unl.edu For instance, some Fusarium species that are non-pathogenic on pea can metabolize this compound, while others cannot. researchgate.net The ability to metabolize pisatin is not always directly correlated with tolerance or pathogenicity, suggesting the existence of other tolerance mechanisms. unl.edu However, the primary and most effective detoxification pathway in pathogenic fungi remains the demethylation of the 3-O-methyl group. unl.edu

Advanced Research Methodologies for Pisatin Studies

Spectroscopic and Chromatographic Techniques

Spectroscopic and chromatographic methods form the cornerstone of modern phytochemical analysis, providing the means to isolate, identify, and quantify specific compounds such as (-)-pisatin from complex biological extracts.

UV-Spectrophotometry for Quantitative Analysis

UV-Visible spectrophotometry is a fundamental and accessible technique for the quantitative analysis of this compound. This method relies on the principle that molecules with chromophores absorb light at specific wavelengths. This compound, when dissolved in ethanol (B145695), exhibits a characteristic ultraviolet absorption spectrum with two distinct maxima (λmax). nih.govpublish.csiro.au

The primary absorption peaks for this compound in ethanol are observed at 309 nm and 286 nm. publish.csiro.au For quantitative purposes, the absorbance at 309 nm is typically used, as it is more specific to pisatin (B192138) in crude plant extracts. nih.gov The concentration of pisatin in a solution can be calculated using the Beer-Lambert law, which relates absorbance to concentration. The purity of a pisatin sample can be assessed by the ratio of the optical densities (OD) at these two wavelengths; for a pure sample, the ratio of OD309 to OD286 is approximately 1.47. nih.govpublish.csiro.au

A simple and reproducible assay involves extracting pisatin from plant tissue (e.g., pea endocarp) with a solvent like hexane, evaporating the solvent, redissolving the residue in ethanol, and measuring the absorbance at 309 nm. nih.gov An optical density of 1.0 at 309 nm (in a 1 cm pathlength cuvette) corresponds to a pisatin concentration of 43.8 µg/mL. nih.govresearchgate.net

Table 1: UV Spectroscopic Properties of this compound in Ethanol

| Parameter | Value | Reference |

| Maximum Wavelength 1 (λmax) | 309 nm | publish.csiro.au |

| Maximum Wavelength 2 (λmax) | 286 nm | publish.csiro.au |

| Molar Absorption Coefficient (log ε at 309 nm) | 3.86 | publish.csiro.auunl.eduapsnet.org |

| Molar Absorption Coefficient (log ε at 286 nm) | 3.68 | publish.csiro.au |

| Purity Check (Ratio OD309/OD286) | 1.47 | nih.govpublish.csiro.au |

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating this compound from other metabolites in plant extracts with high resolution. researchgate.net In a typical HPLC setup, an extract is injected into a column packed with a stationary phase (e.g., C18), and a liquid mobile phase is pumped through. Compounds are separated based on their differential partitioning between the stationary and mobile phases.

For pisatin analysis, reversed-phase HPLC is commonly employed. The separation is monitored by a detector, often a UV detector set to one of pisatin's absorption maxima (309 nm or 286 nm), which ensures sensitive and selective detection. researchgate.net The time it takes for pisatin to travel through the column and reach the detector is known as its retention time, a characteristic value under specific chromatographic conditions that aids in its identification. oup.comyoutube.com In one study, a retention time of 53.5 minutes was reported for pisatin under the utilized conditions. oup.com

Quantification is achieved by integrating the area of the pisatin peak in the chromatogram and comparing it to a calibration curve generated with known concentrations of a pure pisatin standard. researchgate.net HPLC analysis of extracts from elicited pea tissues has confirmed (+)-pisatin as the primary phytoalexin produced. researchgate.net

Mass Spectrometry (MS) and Tandem MS for Structural Elucidation and Detection

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with a separation technique like HPLC (LC-MS), it allows for the definitive identification of this compound in complex mixtures. nih.gov In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge (m/z) ratio. The molecular formula of pisatin is C₁₇H₁₄O₆. publish.csiro.au

Tandem mass spectrometry (MS/MS or MS²) provides even greater structural information. nih.govpittcon.org In this technique, a specific ion (the precursor ion, e.g., the molecular ion of pisatin) is selected, fragmented through collision-induced dissociation, and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern is unique to the molecule's structure and serves as a chemical fingerprint, allowing for unambiguous identification. nih.gov For (+)-pisatin, the protonated molecule [M+H]⁺ has a precursor m/z of 315, which fragments to produce characteristic product ions.

Table 2: Tandem Mass Spectrometry Data for (+)-Pisatin

| Precursor Ion (m/z) | Ionization Mode | Top 5 Product Ion Peaks (m/z) | Reference |

| 297.075 | Positive | 297.0765, 225.0553, 282.0525, 254.0583, 168.0583 | nih.gov |

Note: The precursor m/z of 297.075 likely corresponds to the [M-H₂O+H]⁺ ion, a common observation for pterocarpans with a hydroxyl group.

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry Imaging for Localization

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry imaging (MSI) is a sophisticated technique that maps the spatial distribution of molecules directly on the surface of biological tissues. nih.gov This method has been instrumental in determining the precise location of this compound accumulation during a plant's defense response.

In a MALDI-MSI experiment, a thin section of plant tissue is coated with a chemical matrix that absorbs laser energy. A pulsed laser is fired across the tissue surface, desorbing and ionizing molecules from specific locations. A mass spectrum is generated for each spot, creating a molecular map of the tissue. preprints.org

Research using MALDI-MSI on pea pods infected with the fungus Fusarium solani f. sp. phaseoli has revealed that (+)-pisatin accumulates and is specifically co-localized within the epidermal cells of the endocarp (the inner layer of the pod). nih.gov This finding indicates that the synthesis and function of pisatin as a phytoalexin are highly localized to the initial site of pathogen challenge. researchgate.netnih.gov

Isotopic Labeling and Precursor Feeding Studies

Isotopic labeling is a powerful research methodology used to trace the metabolic fate of molecules through a biosynthetic pathway. By introducing a precursor molecule containing a heavy isotope (like deuterium, ²H, or tritium (B154650), ³H) or a radioactive isotope (like carbon-14, ¹⁴C, or tritium, ³H), researchers can follow the label as it is incorporated into downstream products, thereby elucidating the biosynthetic sequence and intermediates. siabcloud.comusask.ca

Use of Tritium-Labeled Isoflavanones and Pterocarpans

The biosynthesis of (+)-pisatin in pea (Pisum sativum) presents a stereochemical puzzle, as it possesses a (+) chirality, while many related legumes produce (-) pterocarpans via (-) intermediates. researchgate.netnih.gov To investigate this pathway, precursor feeding studies using chiral, tritium (³H)-labeled compounds have been conducted. researchgate.netnih.gov

In these experiments, pisatin-synthesizing pea tissues were fed various potential precursors labeled with tritium, including:

(-)-Sophorol (B1260885) (an isoflavanone)

(+)-Sophorol (an isoflavanone)

(-)-Maackiain (a pterocarpan)

(+)-Maackiain (a pterocarpan)

The efficiency of incorporation of the tritium label into the final product, (+)-pisatin, was then measured. The results demonstrated that the pea tissue incorporated the tritium-labeled isoflavanone (B1217009) (-)-sophorol much more efficiently than its (+) antipode or either of the pterocarpan (B192222) precursors. researchgate.netnih.gov

This key finding provides strong evidence that the biosynthesis of (+)-pisatin proceeds through intermediates that have an opposite, or (-) chirality. researchgate.netnih.govarizona.edu Specifically, it supports a pathway where a (-) isoflavanone intermediate is a direct precursor, despite the final pterocarpan product having a (+) configuration. Further studies with protein extracts from pea also showed that (-)-sophorol was metabolized in a manner consistent with its role as a pisatin precursor. researchgate.netnih.gov

Isotopic Oxygen Labeling for Oxygenase Involvement

To determine the origin of oxygen atoms in the this compound molecule and thereby infer the involvement of oxygenase enzymes, researchers have employed isotopic labeling studies using 18O. In these experiments, pea pods were incubated in the presence of either 18O-labeled molecular oxygen (18O₂) or 18O-labeled water (H₂18O). The resulting this compound was then analyzed using tandem mass spectrometry to identify the incorporation and position of the 18O label.

The results of these labeling studies provided critical insights into the biosynthetic pathway. It was demonstrated that the oxygen atom at the 6a position of the pisatin molecule is derived from water, not from molecular oxygen. nih.gov This finding was significant because it suggested that the hydroxylation at this position is not catalyzed by a typical oxygenase, which would utilize O₂. nih.gov Conversely, labeling patterns for the other five oxygen atoms in the molecule were consistent with the proposed biosynthetic pathway involving oxygenases. nih.gov For instance, studies on the fungal detoxification of the related pterocarpan, maackiain (B7765809), showed that its hydroxylation was catalyzed by an oxygenase, with the 18O label from 18O₂ being incorporated with high efficiency. nih.gov

Molecular and Genetic Approaches

cDNA Library Screening and Gene Cloning

The identification of genes encoding the enzymes of the this compound biosynthetic pathway has been a key focus of molecular research. A common and effective strategy has been the screening of cDNA libraries. These libraries are collections of cloned cDNA fragments generated from the messenger RNA (mRNA) of pea tissues that are actively synthesizing pisatin, for example, after treatment with an elicitor like copper chloride. nih.gov

By screening these libraries, researchers have successfully isolated and cloned cDNAs for several key enzymes. For instance, a cDNA clone for (+)6a-hydroxymaackiain 3-O-methyltransferase (HMM), which catalyzes the terminal step in pisatin biosynthesis, was identified by screening an expression library with polyclonal antibodies raised against the purified HMM protein. apsnet.org Similarly, the cDNA for sophorol (B1235898) reductase, an enzyme involved in an earlier step of the pathway, was isolated from a cDNA library prepared from pisatin-synthesizing pea seedlings. nih.gov More recently, screening of RNA-sequence data from (+)-pisatin-producing pea seedlings led to the identification and cloning of isoflav-3-ene synthase (I3S), a key enzyme in the pathway. nih.gov

RNA-Mediated Genetic Interference (RNAi) for Gene Silencing

RNA interference (RNAi) has emerged as a powerful tool for functional genomics, allowing for the specific silencing of genes to study their role in a particular pathway. researchgate.netwikipedia.orgijbs.com This technique has been applied to investigate the biosynthesis of this compound by down-regulating the expression of specific genes and observing the effect on pisatin production. nih.govresearchgate.net

Development and Analysis of Transgenic Plant Tissues (e.g., Hairy Roots)

Transgenic plant tissues, particularly hairy root cultures induced by Agrobacterium rhizogenes, have proven to be an invaluable experimental system for studying this compound biosynthesis. apsnet.orgnih.gov Hairy roots are genetically transformed, grow rapidly on hormone-free media, and are capable of producing the secondary metabolites of the parent plant, making them an ideal platform for metabolic engineering and gene function studies. apsnet.orgnih.gov

Researchers have successfully used transgenic pea hairy roots to both upregulate and downregulate genes in the pisatin pathway. apsnet.org For example, introducing sense and antisense constructs of genes like Ifr and Hmm into pea hairy roots resulted in altered pisatin accumulation, providing further evidence for their roles in the biosynthetic pathway. apsnet.org Furthermore, these transgenic systems can be used to test the function of genes from other organisms. For instance, expressing the pda gene from the pea pathogen Nectria haematococca, which encodes a pisatin demethylating enzyme, in hairy roots led to reduced pisatin levels. apsnet.org The establishment of efficient protocols for generating transgenic pea hairy roots has been a significant enabler of this research. nih.govresearchgate.net

Table 1: Impact of Gene Constructs on Pisatin Production in Transgenic Pea Hairy Roots

| Gene Construct | Orientation | Effect on Pisatin Production |

| Ifr | Sense & Antisense | Reduced |

| Hmm | Sense & Antisense | Greatly Reduced |

| PDA | - | Reduced |

Data sourced from studies on transgenic pea hairy roots expressing various gene constructs. apsnet.org

Quantitative Real-Time Polymerase Chain Reaction (qPCR) for Gene Expression Profiling

Quantitative real-time polymerase chain reaction (qPCR) is a highly sensitive and specific technique used to measure the expression levels of genes. nih.govspringernature.com It has been widely employed in this compound research to correlate the expression of biosynthetic genes with the accumulation of the phytoalexin. nih.govresearchgate.net

Upon treatment with elicitors, such as copper chloride or fungal spores, the expression of genes involved in the pisatin pathway is often rapidly and transiently induced. nih.govresearchgate.net qPCR allows for the precise quantification of this induction. For example, studies have shown that the transcripts for genes like isoflav-3-ene synthase (I3S) and other pathway genes accumulate transiently upon elicitation, with the peak of expression preceding the maximum accumulation of pisatin. nih.gov This temporal correlation provides strong evidence for the involvement of these genes in the defense response. qPCR can also be used to analyze the expression of pathogenesis-related (PR) genes, providing a broader picture of the plant's defense response. researchgate.net

Biochemical Enzyme Assays

Biochemical enzyme assays are fundamental to understanding the function of the individual proteins that catalyze the steps in the this compound biosynthetic pathway. These assays typically involve incubating a protein extract or a purified enzyme with a putative substrate (often radiolabeled) and then analyzing the products. nih.govosti.gov

Enzyme assays were crucial in the initial characterization of the pathway. For example, the NADPH-dependent reduction of 2',7-dihydroxy-4',5'-methylenedioxyisoflavone (B191049) to the isoflavanone sophorol was first detected in extracts of elicitor-treated pea seedlings. osti.gov The activity of this isoflavone (B191592) reductase was shown to be inducible, coinciding with the induction of HMM activity and pisatin accumulation. osti.gov Similarly, the metabolism of sophorol by protein extracts from pisatin-synthesizing seedlings was demonstrated, leading to the identification of further downstream products. nih.gov The development of cell suspension cultures that produce pisatin has also provided a valuable source of enzymes for these biochemical studies. core.ac.uk

In Vitro Enzyme Activity Measurements from Cell Extracts

The final step in the biosynthesis of (+)-pisatin is catalyzed by the enzyme S-Adenosyl-L-methionine:(+)6a-hydroxymaackiain 3-O-methyltransferase (HMM). Research into this enzyme's activity typically involves its extraction from pea (Pisum sativum) seedlings that have been subjected to stress, for example, by treatment with copper chloride (CuCl₂), to induce the synthesis pathway. nih.gov

The process for measuring enzyme activity begins with the preparation of cell extracts. Stressed pea seedlings are harvested and the tissue is processed to isolate the enzyme. A standard purification protocol involves ammonium (B1175870) sulfate (B86663) precipitation, followed by a series of chromatographic techniques such as DEAE chromatography, chromatofocusing, and hydrophobic interaction chromatography (HIC). nih.gov This multi-step purification can enrich the enzyme significantly, achieving a specific activity of 8.2 microkatals per gram of protein. nih.gov

Enzyme activity is then assayed by incubating the purified or partially purified enzyme extract with its substrates: the precursor molecule (+)6a-hydroxymaackiain (HMK) and the methyl donor S-adenosyl-L-methionine (SAM). nih.govresearchgate.net The reaction product, pisatin, is then extracted and quantified, often using spectrophotometry by measuring absorbance at 309 nm. apsnet.org The activity is calculated based on the amount of pisatin produced over a specific time period.

Studies on Enzyme Kinetics and Cofactor Requirements

Kinetic studies of the key pisatin synthesis enzyme, HMM, have been crucial for understanding its function. These studies determine the enzyme's affinity for its substrates and its maximum catalytic rate. The Michaelis constant (Kₘ), a measure of substrate affinity, has been determined for both of the enzyme's primary substrates. nih.gov The enzyme shows a high affinity for its pterocarpan substrate, with a Kₘ value of 2.3 µM for (+)HMK. nih.gov Its affinity for the methyl-donating cofactor is lower, with a Kₘ of 35 µM for S-adenosyl-L-methionine. nih.gov

The cofactor S-adenosyl-L-methionine is essential for the methyltransferase activity, as it provides the methyl group that is transferred to the 3-hydroxyl group of (+)HMK to form pisatin. researchgate.netwikipedia.org Kinetic analyses have also established that the enzyme operates optimally at a pH of 7.9 and does not appear to require any divalent cations for its function. nih.gov

| Enzyme | Substrate/Cofactor | Kₘ (µM) | Other Conditions |

| (+)6a-hydroxymaackiain 3-O-methyltransferase (HMM) | (+)6a-hydroxymaackiain (HMK) | 2.3 | pH Optimum: 7.9 |

| (+)6a-hydroxymaackiain 3-O-methyltransferase (HMM) | S-adenosyl-L-methionine (SAM) | 35 | No divalent cation requirement |

Biological Assays for Phytoalexin Activity and Resistance

Fungal Growth Inhibition Assays (Mycelial Growth, Conidia Germination)

The primary biological function of this compound is its role as a phytoalexin, an antimicrobial compound that inhibits the growth of pathogenic fungi. The effectiveness of pisatin is evaluated through fungal growth inhibition assays. A common method is the radial growth bioassay, where fungi are cultured on an agar (B569324) medium, such as potato-dextrose agar (PDA), amended with a specific concentration of pisatin. apsnet.orgapsnet.org The diameter of the fungal colony is measured over time and compared to a control culture grown without pisatin to calculate the percentage of growth inhibition. apsnet.org

These assays have demonstrated that pisatin has a broad spectrum of activity but shows selective toxicity. scispace.com Generally, fungi that are pathogenic to peas are more tolerant to pisatin than non-pathogenic species. apsnet.orgscispace.com For example, at a concentration of 100 µg/ml, pisatin caused only a 7% inhibition in the mycelial growth of the pea pathogen Fusarium solani f. sp. pisi, while it completely inhibited the non-pathogen Fusarium solani f. sp. cucurbitae (100% inhibition). apsnet.org Similarly, the pea pathogen Ascochyta pisi was inhibited by only 8%, whereas Phytophthora infestans, a non-pathogen of pea, was inhibited by 93%. apsnet.org

Studies also assess the effect of pisatin on the germination of fungal spores (conidia). scispace.comapsnet.org In these assays, spores are incubated in a liquid or agar medium containing pisatin, and the percentage of germinated spores is counted. Research has shown that for some fungi, such as Monilinia fructicola, mycelial growth is approximately three times more sensitive to pisatin than conidia germination. scispace.com

| Fungal Species | Pathogenicity to Pea | Pisatin Conc. (µg/ml) | Mycelial Growth Inhibition (%) |

| Fusarium solani f. sp. pisi | Pathogen | 100 | 7 |

| Ascochyta pisi | Pathogen | 100 | 8 |

| Aphanomyces euteiches | Pathogen | 100 | 100 |

| Fusarium solani f. sp. phaseoli | Non-pathogen | 100 | 92 |

| Neurospora crassa | Non-pathogen | 100 | 85 |

| Phytophthora infestans | Non-pathogen | 100 | 93 |

Virulence Assays on Plant Tissues

Virulence assays are conducted to directly test the hypothesis that the ability of a fungus to cause disease on peas is linked to its ability to tolerate or detoxify pisatin. A standard virulence assay involves inoculating the epicotyls of pea seedlings with different isolates of a pathogen, such as Nectria haematococca. apsnet.org After a set incubation period (e.g., 4 days), the virulence of the isolate is quantified by measuring the length of the lesion produced on the plant tissue. apsnet.org

These assays categorize isolates based on the severity of the disease they cause: highly virulent (lesions >8 mm), moderately virulent (lesions 4-7 mm), or weakly virulent (lesions <4 mm). apsnet.org Genetic and comparative studies have shown a strong correlation between virulence and the ability of the fungus to demethylate pisatin, a detoxification mechanism. apsnet.org All moderately or highly virulent progeny from genetic crosses of N. haematococca were found to be tolerant to pisatin and capable of demethylating it. apsnet.org Conversely, isolates that are most sensitive to pisatin and unable to degrade it consistently show low virulence. apsnet.org This provides strong evidence that pisatin is an active defense mechanism in peas and that successful pathogens have evolved specific enzymes, like pisatin demethylase, to overcome it. apsnet.orgnih.gov

| Fungal Isolate Virulence Class | Lesion Length (mm) | Correlation with Pisatin Tolerance |

| Highly Virulent | > 8 | Tolerant; able to demethylate pisatin |

| Moderately Virulent | 4 - 7 | Tolerant; able to demethylate pisatin |

| Weakly Virulent | < 4 | Sensitive; unable to demethylate pisatin |

Cellular and Subcellular Research Techniques

Studies on Chromatin Properties and DNA-Inducer Interactions

Research at the subcellular level has investigated the initial triggers for pisatin synthesis, focusing on the plant cell's chromatin. These studies propose that the induction of defense genes, including those for pisatin biosynthesis, can be initiated by direct alterations to chromatin structure. nih.govnih.gov This hypothesis has been tested using a variety of abiotic inducers that are known to interact with DNA.

Compounds such as basic polypeptides (e.g., poly-L-lysine, histones) and DNA-intercalating agents (e.g., actinomycin (B1170597) D, ethidium (B1194527) bromide) have been shown to induce pisatin synthesis in pea pod tissue. nih.govnih.govfrontiersin.org The application of these inducers leads to observable changes in the properties of chromatin isolated from the treated cells. For instance, treatment with poly-L-lysine results in ultrastructural changes in pea nuclei within hours. nih.govnih.gov Furthermore, chromatin extracted from these induced tissues demonstrates increased template activity when assayed with E. coli RNA polymerase and exhibits a significantly higher capacity to bind dyes like actinomycin D, indicating a more "open" or transcriptionally active conformation. nih.govnih.gov The induction of pisatin by these DNA-specific agents suggests that conformational changes in DNA or chromatin can act as a signal for the activation of plant defense genes. nih.govmdpi.commdpi.com

| Inducer Type | Example Compound(s) | Observed Effect on Chromatin/DNA | Consequence |

| Basic Polypeptides | Poly-L-lysine, Protamine, Histone | Complex with DNA, alter nuclear morphology. nih.govnih.gov | Pisatin synthesis induced. nih.gov |

| DNA Intercalating Agents | Actinomycin D, Ethidium Bromide | Intercalate between DNA base pairs, alter DNA conformation. nih.govnih.gov | Pisatin synthesis induced. nih.govnih.gov |

| DNA Cross-linking Agent | Mitomycin C | Crosslinks DNA strands. nih.gov | Pisatin synthesis induced. nih.gov |

| Chelating Agent | EDTA | Causes DNA fragmentation and alters nuclear size. mdpi.com | Pisatin synthesis induced. mdpi.com |

Ultrastructural Analysis